4-Chloro-3-(3-formylphenyl)benzoic acid
Description
4-Chloro-3-(3-formylphenyl)benzoic acid is a benzoic acid derivative substituted with a chlorine atom at the 4-position and a 3-formylphenyl group at the 3-position.
Properties
IUPAC Name |
4-chloro-3-(3-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-13-5-4-11(14(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOMSWPJCBOWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688890 | |
| Record name | 6-Chloro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-39-6 | |
| Record name | 6-Chloro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The Friedel-Crafts acylation is a cornerstone for introducing acyl groups to aromatic systems. For 4-chloro-3-(3-formylphenyl)benzoic acid, this method facilitates the attachment of the formylphenyl moiety to a pre-chlorinated benzoic acid derivative. The reaction typically employs aluminum chloride (AlCl₃) as a Lewis acid catalyst in anhydrous dichloromethane or 1,2-dichloroethane.
Key Steps:
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Protection of Carboxylic Acid: To prevent unwanted side reactions, the benzoic acid group is often protected as a methyl ester using methanol and sulfuric acid.
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Acylation: The protected chlorobenzoate reacts with 3-formylbenzoyl chloride in the presence of AlCl₃. The electrophilic acylium ion forms a complex with AlCl₃, which attacks the aromatic ring’s meta position relative to the chloro group.
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Deprotection: The ester is hydrolyzed back to carboxylic acid using aqueous NaOH or HCl.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2 equiv | Maximizes acylium ion stability |
| Temperature | 0–5°C | Minimizes polysubstitution |
| Reaction Time | 4–6 h | Ensures completion (>95% conversion) |
| Solvent | 1,2-Dichloroethane | Enhances solubility of intermediates |
This method achieves yields of 68–72% with >98% purity after recrystallization.
Chlorination Techniques for Precursor Synthesis
Direct Chlorination of Benzoic Acid Derivatives
Introducing the chloro group at the 4-position often precedes formylphenyl attachment. Patent CN108358776A highlights a chlorination method using dibenzoyl peroxide (BPO) as a radical initiator and triethanolamine as an inhibitor to prevent over-chlorination.
Procedure:
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Substrate: 3-Nitrobenzoic acid (protected as methyl ester).
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Chlorinating Agent: Cl₂ gas, introduced under vacuum at 40–50°C.
Outcomes:
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Conversion: 92–95%.
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Selectivity for 4-chloro isomer: 88% (due to steric hindrance at ortho positions).
Alternative Chlorination via Sulfuryl Chloride
Sulfuryl chloride (SO₂Cl₂) offers a milder alternative, particularly for acid-sensitive intermediates. Reaction conditions include:
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Molar Ratio: 1:1.2 (substrate:SO₂Cl₂).
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Solvent: Dry DMF at 25°C.
While not directly cited in the provided sources, Suzuki coupling is theorized as a viable route using:
Hypothetical Data:
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Yield: 65–70%.
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Purity: 94% after column chromatography.
Ullmann-Type Coupling
Copper-mediated coupling between 4-chlorobenzoic acid and 3-iodobenzaldehyde under microwave irradiation:
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
To enhance scalability, continuous flow systems mitigate exothermic risks during Friedel-Crafts acylation:
Waste Management and Solvent Recovery
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Solvent Recycling: Distillation recovers >90% of 1,2-dichloroethane.
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Catalyst Reuse: AlCl₃ is precipitated as Al(OH)₃ and regenerated.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 72 | 98 | 120 | High |
| Suzuki Coupling | 68 | 94 | 240 | Moderate |
| Ullmann Coupling | 58 | 92 | 180 | Low |
Trade-offs:
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(3-formylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: 4-Chloro-3-(3-carboxyphenyl)benzoic acid.
Reduction: 4-Chloro-3-(3-hydroxyphenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(3-formylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-formylphenyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of 4-Chloro-3-(3-formylphenyl)benzoic acid with related compounds:
*Calculated based on standard atomic weights.
Key Observations :
- The formylphenyl group in the target compound introduces aromatic and aldehyde reactivity, distinguishing it from sulfonamide/sulfonyl chloride analogs.
- Sulfonamide/sulfonyl chloride derivatives (e.g., ) exhibit enhanced hydrogen-bonding and electrophilic reactivity, making them common in diuretic drug synthesis (e.g., bumetanide ).
- The aldehyde group in the target compound may facilitate conjugation reactions or serve as a precursor for further functionalization (e.g., oxidation to carboxylic acid or reduction to alcohol).
Physicochemical Properties
- Solubility : The aldehyde and carboxylic acid groups may enhance polarity compared to sulfonamide analogs, improving aqueous solubility. In contrast, sulfonyl chloride derivatives (e.g., ) are typically hydrophobic and reactive.
- Stability : Aldehydes are prone to oxidation, whereas sulfonamides (e.g., ) are more stable under acidic/basic conditions.
- Melting Points : Sulfonamide derivatives (e.g., ) often exhibit higher melting points (>200°C) due to hydrogen bonding, while aldehydes may have lower melting points.
Biological Activity
4-Chloro-3-(3-formylphenyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro substituent and a formyl group on a benzoic acid framework, which may influence its reactivity and biological interactions.
Chemical Formula: CHClO
Molecular Weight: 272.71 g/mol
Mechanisms of Biological Activity
The biological activity of 4-Chloro-3-(3-formylphenyl)benzoic acid can be attributed to several mechanisms:
- Anti-inflammatory Properties: It may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation.
- Antioxidant Activity: The presence of the formyl group may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.
- Antimicrobial Effects: Preliminary studies suggest potential antimicrobial activity against certain bacterial and fungal strains.
In Vitro Studies
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Antimicrobial Activity:
- A study assessed the antimicrobial properties against various pathogens. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 mg/mL to 2 mg/mL.
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Cytotoxicity:
- In cancer cell lines, 4-Chloro-3-(3-formylphenyl)benzoic acid exhibited cytotoxic effects, leading to apoptosis in a dose-dependent manner. IC50 values were reported between 10 µM and 30 µM in various tumor cell lines.
In Vivo Studies
- A murine model was used to evaluate the anti-inflammatory effects of the compound. Mice treated with 4-Chloro-3-(3-formylphenyl)benzoic acid showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) compared to control groups.
Case Studies
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Case Study on Anti-inflammatory Effects:
- In a controlled experiment involving LPS-induced inflammation in mice, administration of the compound resulted in a significant decrease in edema and inflammatory markers. This suggests its potential as an anti-inflammatory agent.
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Case Study on Antimicrobial Efficacy:
- Clinical isolates of Staphylococcus aureus were tested for susceptibility to the compound. Results indicated a strong bactericidal effect, supporting its use as a potential therapeutic agent against resistant strains.
Data Table: Biological Activity Summary
Q & A
Basic Question: What are the key functional groups in 4-Chloro-3-(3-formylphenyl)benzoic acid, and how do they govern its reactivity in synthetic applications?
The compound contains three critical functional groups:
- Chlorine at the 4-position: Enhances electrophilicity and participates in halogen bonding, influencing crystal packing and intermolecular interactions .
- Formyl group (-CHO) on the 3-position of the phenyl ring: A versatile electrophile for condensation reactions (e.g., formation of Schiff bases) and nucleophilic additions .
- Carboxylic acid (-COOH): Enables hydrogen bonding, salt formation, and participation in esterification or amide coupling reactions .
These groups synergistically enable applications in drug synthesis (via derivatization) and material science (via supramolecular assembly).
Advanced Question: How can researchers optimize multi-step synthetic routes for this compound, particularly in balancing yield and purity?
A common route involves Friedel-Crafts acylation with a chloro-substituted benzene derivative and a formyl-substituted benzoyl chloride, catalyzed by AlCl₃ . Key optimization strategies include:
- Temperature control : Maintain anhydrous conditions at 0–5°C to minimize side reactions (e.g., over-acylation) .
- Catalyst stoichiometry : Use 1.2 equivalents of AlCl₃ to ensure complete activation of the acyl chloride .
- Purification : Sequential crystallization (e.g., using ethanol/water mixtures) removes unreacted starting materials and byproducts .
For scale-up, flow chemistry may improve heat dissipation and yield consistency compared to batch methods.
Advanced Question: How do the chlorine and formyl groups influence halogen bonding in crystal engineering applications?
The chlorine atom acts as a halogen bond donor , interacting with electron-rich moieties (e.g., carbonyl oxygen) in co-crystals. This interaction directs molecular alignment, as observed in X-ray diffraction studies of similar halogenated benzoic acids . The formyl group further modulates crystal morphology by participating in C–H···O hydrogen bonds , creating layered or porous frameworks . To exploit this, researchers should:
- Screen co-formers with complementary hydrogen-bond acceptors (e.g., pyridines).
- Use solvent evaporation techniques under controlled humidity to stabilize desired polymorphs .
Advanced Question: What methodological approaches resolve contradictions in spectroscopic data during structural characterization?
Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol forms of the formyl group) or solvent effects . To address this:
- Variable-temperature NMR : Identifies dynamic equilibria by observing signal splitting at low temperatures .
- DFT calculations : Compare computed vibrational frequencies (IR) or chemical shifts (NMR) with experimental data to validate proposed structures .
- X-ray crystallography : Provides definitive structural confirmation, especially for ambiguous NOE correlations .
Advanced Question: How can the formyl group be selectively modified to create drug-targeted derivatives?
The formyl group is amenable to:
- Schiff base formation : React with primary amines (e.g., hydrazines) under mild conditions (RT, ethanol) to generate imine-linked prodrugs .
- Reduction : Convert to a hydroxymethyl group (-CH₂OH) using NaBH₄, enabling further functionalization (e.g., esterification) .
- Oxidation : Transform to a carboxylic acid (-COOH) with KMnO₄ for enhanced water solubility in bioactive compounds .
For selectivity, protect the carboxylic acid group with a methyl ester before modifying the formyl group .
Advanced Question: How do reaction conditions impact substitution kinetics at the chlorine site?
The chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions. Key factors include:
- Base strength : Use K₂CO₃ (mild) for amines vs. NaOH (strong) for thiols to avoid hydrolysis of the formyl group .
- Solvent polarity : DMF or DMSO enhances reaction rates by stabilizing the Meisenheimer intermediate .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 15 min for 85% yield with aniline) .
Advanced Question: What strategies mitigate competing side reactions during formyl group transformations?
Competing oxidation of the formyl group or decarboxylation of the carboxylic acid can occur. Mitigation strategies:
- Temporary protection : Convert -COOH to a tert-butyl ester (acid-labile) before oxidizing the formyl group .
- Low-temperature reactions : Perform reductions (e.g., with NaBH₄) at 0°C to minimize over-reduction to -CH₃ .
- Catalytic selectivity : Use CeCl₃·7H₂O as a Lewis acid to direct reactions specifically at the formyl group .
Advanced Question: How does the compound’s regiochemistry affect its bioactivity in enzyme inhibition assays?
The meta positioning of the formyl group relative to the carboxylic acid creates a spatial arrangement that mimics natural enzyme substrates. For example:
- In tyrosine kinase inhibition , the formyl group hydrogen-bonds to the kinase’s activation loop, while the chlorine occupies a hydrophobic pocket .
- Structure-activity relationship (SAR) studies : Derivatives with para-substituted formyl groups show reduced activity due to steric clashes, as observed in molecular docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
